molecular formula C7H11N5OS B14591227 1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one CAS No. 61631-45-6

1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one

Cat. No.: B14591227
CAS No.: 61631-45-6
M. Wt: 213.26 g/mol
InChI Key: CABZCAYHNMXXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one is a compound that features a piperidinone ring substituted with a tetrazole group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole moiety is known for its stability and biological activity, making it a valuable component in drug design and other scientific research.

Preparation Methods

The synthesis of 1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one typically involves the formation of the tetrazole ring followed by its attachment to the piperidinone structure. Common synthetic routes include:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one involves its interaction with biological targets through the tetrazole ring. The tetrazole moiety can form stable complexes with metal ions and participate in hydrogen bonding, enhancing its binding affinity to biological receptors . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one can be compared with other tetrazole-containing compounds:

Properties

CAS No.

61631-45-6

Molecular Formula

C7H11N5OS

Molecular Weight

213.26 g/mol

IUPAC Name

1-methyl-3-(2H-tetrazol-5-ylsulfanyl)piperidin-4-one

InChI

InChI=1S/C7H11N5OS/c1-12-3-2-5(13)6(4-12)14-7-8-10-11-9-7/h6H,2-4H2,1H3,(H,8,9,10,11)

InChI Key

CABZCAYHNMXXPS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)SC2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.